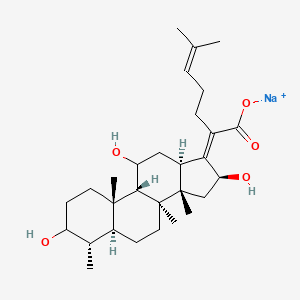

16-Deacetyl Fusidic Acid Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16-Deacetyl Fusidic Acid Sodium Salt is a derivative of fusidic acid, a steroidal antibiotic. It is known for its antibacterial properties and is used in various pharmaceutical applications. The compound is characterized by its molecular formula C29H47NaO5 and a molecular weight of 498.68 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 16-Deacetyl Fusidic Acid Sodium Salt typically involves the deacetylation of fusidic acid. This process can be achieved through hydrolysis under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of fusidic acid, followed by purification processes such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in chloroform.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

16-Deacetyl Fusidic Acid Sodium Salt exhibits a range of pharmacological activities:

- Antibacterial Activity : It primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and coagulase-negative staphylococci. Its mechanism involves the inhibition of bacterial protein synthesis by binding to elongation factor G (EF-G), disrupting ribosomal function during translation .

- Broad Spectrum of Activity : Beyond staphylococci, fusidic acid has shown efficacy against various pathogens, including Streptococcus pyogenes, Chlamydia trachomatis, and certain anaerobic bacteria like Clostridium difficile .

Clinical Applications

The clinical applications of this compound include:

- Topical Treatments : It is commonly formulated in topical preparations for skin infections caused by bacteria. Its effectiveness in treating conditions such as impetigo and infected eczema has been well-documented .

- Systemic Treatments : The sodium salt form has been used in systemic treatment regimens for more severe infections, particularly those involving bone and joint infections .

Research Applications

Research involving this compound has expanded into various fields:

- Antimicrobial Resistance Studies : Given its effectiveness against resistant strains, it is often studied in combination therapies to enhance efficacy against multi-drug-resistant organisms .

- Pharmacokinetics Research : Studies have explored its absorption rates, bioavailability (>90%), and plasma half-life (approximately 10–14 hours), providing insights into optimal dosing strategies for clinical use .

- Structural Modifications : Investigations into semisynthetic analogs aim to improve pharmacokinetic properties while retaining antibacterial activity. Modifications to the fusidic acid structure have resulted in derivatives that exhibit enhanced potency against resistant strains .

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

- A study demonstrated its successful use in treating skin infections in patients with a history of antibiotic resistance. Patients showed significant improvement without serious adverse events linked to fusidic acid monotherapy .

- Another case involved a patient with chronic bone infection who responded positively to treatment with fusidic acid, underscoring its utility in challenging clinical scenarios where other antibiotics failed .

Mecanismo De Acción

The mechanism of action of 16-Deacetyl Fusidic Acid Sodium Salt involves the inhibition of bacterial protein synthesis. The compound binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This action effectively halts bacterial growth and replication .

Comparación Con Compuestos Similares

Fusidic Acid: The parent compound, known for its potent antibacterial activity.

Sodium Fusidate: Another derivative of fusidic acid, used in similar applications.

Deacetylfusidic Acid: A closely related compound with similar properties.

Uniqueness: 16-Deacetyl Fusidic Acid Sodium Salt is unique due to its specific deacetylation, which can influence its solubility and bioavailability compared to other fusidic acid derivatives. This makes it particularly useful in certain pharmaceutical formulations .

Actividad Biológica

16-Deacetyl Fusidic Acid Sodium Salt is a derivative of fusidic acid, a well-known antibiotic primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and clinical implications.

The primary mechanism of action for fusidic acid and its derivatives, including this compound, involves the inhibition of bacterial protein synthesis. Specifically, it binds to elongation factor G (EF-G), which is crucial for the translocation step in protein synthesis. This binding prevents the dissociation of the EF-G complex from the ribosome, thereby halting further peptide chain elongation and effectively inhibiting bacterial growth .

Pharmacokinetics

Fusidic acid exhibits favorable pharmacokinetic properties:

- Bioavailability : Over 90% when administered orally.

- Plasma Half-life : Approximately 10–14 hours.

- Protein Binding : More than 95%, which can lead to side effects such as hyperbilirubinemia .

The pharmacokinetics of this compound are likely similar to those of fusidic acid, with studies indicating that it achieves significant tissue concentrations that exceed the minimum inhibitory concentration (MIC) for many pathogens .

Structure-Activity Relationship (SAR)

Research has shown that structural modifications to fusidic acid can enhance its antibacterial properties. For instance:

- The presence of specific functional groups at positions C-16 and C-21 has been identified as critical for maintaining antibacterial activity.

- Derivatives such as this compound may exhibit altered binding affinities or improved resistance profiles compared to fusidic acid itself .

Biological Activity

The biological activity of this compound has been observed in various studies:

- Antibacterial Activity : It demonstrates strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. However, its efficacy against Gram-negative bacteria is limited due to poor cell penetration .

- Synergistic Effects : There is evidence suggesting that this compound may act synergistically with other antibiotics, enhancing overall antibacterial efficacy.

Case Studies

- Clinical Efficacy Against MRSA : A study reported significant clinical success using fusidic acid derivatives in patients with MRSA infections, highlighting the relevance of these compounds in treating resistant strains .

- In Vitro Studies : Research demonstrated that this compound retained substantial activity against clinical isolates of Staphylococcus aureus, showing MIC values comparable to those of fusidic acid itself .

Comparative Table of Biological Activities

| Compound | Antibacterial Spectrum | MIC (µg/mL) | Notes |

|---|---|---|---|

| Fusidic Acid | Primarily Gram-positive | 0.5 - 2 | Effective against MRSA |

| This compound | Similar to fusidic acid | 0.5 - 4 | Potentially enhanced activity with other antibiotics |

| Other Fusidic Acid Derivatives | Variable depending on modifications | Varies | Some derivatives show improved resistance profiles |

Propiedades

IUPAC Name |

sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYUBRGRWBRNNN-GFFQJFARSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.